2-Amino-4-fluorobenzoic acid

Vue d'ensemble

Description

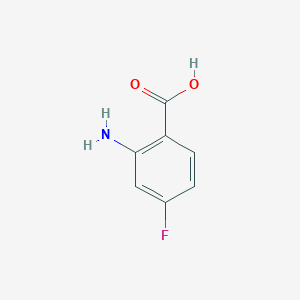

2-Amino-4-fluorobenzoic acid (CAS 446-32-2) is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. It features an amino (-NH₂) group at the 2-position and a fluorine atom at the 4-position of the benzoic acid backbone. Key properties include a melting point of 192–196°C and a purity of ≥97% . This compound is widely utilized as a building block in pharmaceutical synthesis, such as in the preparation of dipeptides (e.g., methyl (2-amino-4-fluorobenzoyl)-D-tryptophanate) with yields up to 97% , and in industrial applications like fluorosurfactants .

Méthodes De Préparation

The preparation of 2-Amino-4-fluorobenzoic acid typically involves several steps:

Oxidation: The nitro-substituted intermediate is then oxidized to form a benzoic acid derivative.

Reduction: Finally, the benzoic acid derivative undergoes reduction to yield this compound.

This method is advantageous due to the availability of inexpensive raw materials, short reaction routes, and mild reaction conditions, making it suitable for industrial production .

Analyse Des Réactions Chimiques

2-Amino-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and fluorine groups on the benzene ring make it reactive towards electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.

Common reagents used in these reactions include nitration reagents, oxidizing agents like potassium permanganate, and reducing agents such as palladium on carbon (Pd/C) . Major products formed from these reactions include various substituted benzoic acids and benzothiazole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

AFBA is primarily recognized as a key intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance the efficacy and safety profiles of drug candidates.

Case Study: Synthesis of Anti-Inflammatory Agents

- Compound : 2-Amino-4-fluorobenzoic acid

- Application : Intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).

- Process : Utilization in the synthesis pathway of various NSAIDs has shown improved anti-inflammatory activity due to the fluorine substituent, which enhances lipophilicity and receptor binding affinity.

Biochemical Research

In biochemical research, AFBA is employed to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding complex biological processes.

Research Findings

- Enzyme Studies : AFBA has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways.

- Receptor Binding : Studies indicate that AFBA derivatives exhibit high affinity for certain receptors, aiding in the development of targeted therapies.

Material Science

AFBA is utilized in material science for creating specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for advanced material applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Composites |

Analytical Chemistry

In analytical chemistry, AFBA serves as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds in complex mixtures.

Application Example

- Technique : High-Performance Liquid Chromatography (HPLC)

- Role : Standard reference to ensure calibration accuracy when analyzing pharmaceutical formulations containing similar compounds.

Fluorine Chemistry

The presence of fluorine in AFBA introduces unique reactivity patterns, making it valuable in synthesizing fluorinated compounds used in agrochemicals and advanced materials.

Synthesis Example

- AFBA is utilized as a precursor for synthesizing fluorinated agrochemicals that exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Mécanisme D'action

The mechanism of action of 2-Amino-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it is used in the synthesis of afatinib, an epidermal growth factor receptor (EGFR) inhibitor . Afatinib irreversibly binds to EGFR and HER2 tyrosine kinase receptors, inhibiting their activity and blocking tumor cell signal conduction, thereby preventing tumor cell proliferation and promoting apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

The position of fluorine substitution significantly impacts physicochemical properties. Key analogs include:

Key Findings :

- The 4-fluoro isomer exhibits a higher melting point than the 5-fluoro analog, likely due to differences in crystal packing influenced by fluorine position.

- The 4-fluoro derivative is more commonly utilized in drug synthesis, possibly due to enhanced steric or electronic effects favoring coupling reactions .

Halogen-Substituted Analogs: Fluoro vs. Chloro

Replacing fluorine with chlorine alters electronic and steric properties:

Key Findings :

- Chloro analogs exhibit higher molecular weights and melting points compared to fluoro derivatives, attributed to chlorine’s larger atomic size and stronger intermolecular forces.

- The 4-chloro analog’s higher melting point (231–235°C) compared to 4-fluoro (192–196°C) underscores halogen-dependent crystallinity .

Derivatives with Additional Substituents

Adding functional groups like methyl or methoxy modifies reactivity and applications:

Key Findings :

- Methoxy groups enhance solubility and bioavailability, making 4-Amino-2-fluoro-5-methoxybenzoic acid a candidate for medicinal chemistry .

Activité Biologique

2-Amino-4-fluorobenzoic acid (AFBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 155.13 g/mol

- Structure : Contains an amino group (-NH) and a fluorine atom attached to a benzoic acid moiety.

AFBA exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : AFBA has been shown to inhibit various enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

- Reactivity : The amino group allows for nucleophilic attacks, while the fluorine atom enhances electrophilic reactivity, facilitating interactions with biological targets .

Anticancer Activity

AFBA has been investigated for its potential anticancer properties. It has been used in the synthesis of benzothiazole derivatives, which have shown efficacy against cervical cancer cells. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation.

Antimicrobial Properties

Research indicates that AFBA can act as a reagent in the synthesis of anti-infective agents. Its structural features contribute to its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

Other Biological Effects

AFBA has also demonstrated activity in modulating respiratory functions, potentially affecting pathways involved in respiratory diseases. Its influence on biochemical pathways suggests a broader therapeutic potential beyond oncology and infectious diseases .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of AFBA derivatives on cervical cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing the anticancer activity of AFBA derivatives.

Study 2: Antimicrobial Activity

Another research focused on the synthesis of AFBA-based compounds aimed at combating resistant bacterial strains. The findings demonstrated that these compounds showed promising antimicrobial activity, suggesting that AFBA could serve as a scaffold for developing new antibiotics against multidrug-resistant pathogens.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For example, substituting a halogen (e.g., bromine) at the 4-position of a fluorobenzoic acid precursor with an amino group under palladium catalysis can yield the target compound . Reaction conditions such as temperature (80–120°C), solvent choice (DMSO or DMF), and catalyst loading (e.g., Pd(OAc)₂ with Xantphos) critically affect yield. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR in DMSO-d₆ shows distinct signals: δ 6.8–7.2 ppm (aromatic protons), δ 5.2 ppm (NH₂, broad), and δ 12.5 ppm (COOH, broad) .

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase resolve impurities. Retention time typically falls between 6–8 minutes .

- Melting Point : The compound melts at 182–184°C, serving as a key purity indicator .

Q. How can researchers optimize purification techniques for this compound to achieve >98% purity?

- Methodological Answer : Recrystallization using a 3:1 ethanol/water mixture at 60°C removes polar by-products. For trace halogenated impurities, silica gel column chromatography with ethyl acetate/hexane (1:3) is effective. Purity validation via HPLC with UV detection at 254 nm ensures compliance with research standards .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in this compound derivatives?

- Methodological Answer : Use SHELXL for refining high-resolution X-ray diffraction data. For example, intramolecular N–H⋯O hydrogen bonds (2.05 Å) and dimer formation via O–H⋯O interactions (1.89 Å) can be resolved by adjusting thermal displacement parameters and validating against simulated annealing maps . Contradictions in bond angles due to torsional flexibility require multipole refinement or complementary DFT calculations .

Q. How does the electronic nature of substituents affect the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom at the 4-position activates the aromatic ring for Suzuki-Miyaura coupling. Substituent effects are quantified using Hammett constants (σₚ = +0.06 for -F), where para-fluorine enhances oxidative addition rates with Pd(0) catalysts. Reaction optimization involves varying ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) in THF at 80°C .

Q. What computational modeling approaches complement experimental data in predicting the acid dissociation constant (pKa) of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict pKa values for the -COOH (≈2.1) and -NH₂ (≈4.8) groups. Solvent effects (water) are modeled using the SMD continuum approach. Validation against potentiometric titration data (pH 1.5–6.0) refines computational parameters .

Q. How can researchers design structure-activity relationship (SAR) studies using this compound derivatives to explore biological targets?

- Methodological Answer : Introduce substituents (e.g., -Br, -CF₃) at the 3- or 5-positions to modulate lipophilicity (clogP) and hydrogen-bonding capacity. For antimicrobial activity assays, evaluate MIC values against E. coli (ATCC 25922) using broth microdilution. Molecular docking (AutoDock Vina) against dihydrofolate reductase (PDB: 1DHF) identifies binding interactions .

Propriétés

IUPAC Name |

2-amino-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPVTNAJFDUWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196237 | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-32-2 | |

| Record name | 2-Amino-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.